
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone is a chemical compound with the CAS Number: 1060806-87-2. It has a molecular weight of 185.61 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as density, boiling point, and melting point were not found in the web search results.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Processes : This compound has been involved in various synthesis processes, such as the preparation of antimicrobial agents (Sherekar et al., 2022). These processes often involve refluxing with specific reagents and are characterized using physical and spectral data.
Role in Electrophilic Bromination : The compound has been used in studies exploring the selective α-monobromination of alkylaryl ketones, highlighting its role in creating α-bromo-alkylaryl ketones (Ying, 2011).
Synthesis of Aza-BODIPYs : It's been used as a starting material for the preparation of aza-BODIPYs bearing naphthyl groups, impacting the photophysical properties and potential for singlet-oxygen production (Jiang et al., 2015).
Medicinal Chemistry and Pharmacology
Antimicrobial Activity : The compound has shown significant roles in the development of new antimicrobial agents. For instance, derivatives created using this compound have been tested for their efficacy against various microbial strains (Dave et al., 2013).
Cytotoxic Studies : There's research involving the compound in the synthesis of new chemical entities with potential cytotoxic properties (Govindhan et al., 2017).
Synthesis of Bipyrazoles : Its use in the one-pot multicomponent synthesis of bipyrazoles, which have been evaluated for their antimicrobial activity, demonstrates its versatility in drug synthesis (Ashok et al., 2014).
Material Science and Catalysis
- Catalytic Applications : The compound has been involved in studies related to regioselective acylation, indicating its significance in catalysis and materials science (Kumaraguru et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action remain to be determined . These effects can be studied once the compound’s targets and mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s interaction with its targets . .
Propriétés
IUPAC Name |
1-(6-chloro-2-methoxypyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBEQZZKUIUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
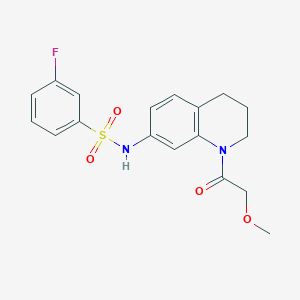
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
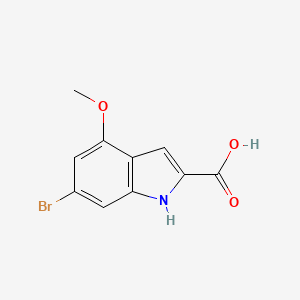
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
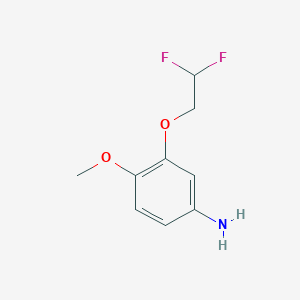



![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
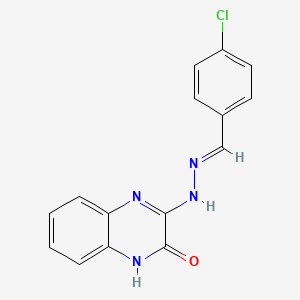
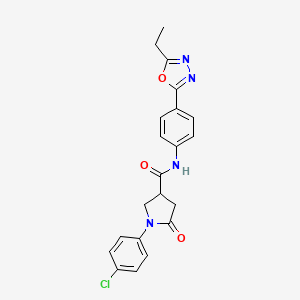
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)
